N2-Isobutyryl-2′-O-methyl-guanosine is a synthetically modified ribonucleoside primarily utilized in oligonucleotide synthesis, particularly in the development of antisense oligonucleotides and other RNA-based therapeutics [, , ]. Its chemical modifications, including the N2-isobutyryl group and the 2′-O-methyl group, are strategically incorporated to enhance its properties for these applications.
N2-Isobutyryl-2'-O-methyl-guanosine is a modified nucleoside that plays a significant role in biochemistry and molecular biology. It is characterized by the presence of an isobutyryl group at the N2 position of guanosine and a methoxy group at the 2' position of the ribose sugar. This compound is notable for its application as an activator in DNA synthesis, making it a valuable tool in various scientific research fields.
N2-Isobutyryl-2'-O-methyl-guanosine can be sourced from synthetic routes that involve modifications to natural nucleosides. It falls under the classification of purine nucleoside analogs, which are compounds that mimic the structure of natural nucleosides but contain specific modifications that can alter their biochemical properties and activities .
The synthesis of N2-Isobutyryl-2'-O-methyl-guanosine has been achieved through various methods, notably including alkylation techniques. One efficient route involves the use of O6-trimethylsilylethyl-3',5'-di-tert-butylsilanediyl guanosine as a starting material. The process typically includes:
This method is advantageous due to its efficiency and ability to produce high yields, making it suitable for large-scale applications.
N2-Isobutyryl-2'-O-methyl-guanosine participates in several chemical reactions typical of nucleosides, including:
These reactions are essential for understanding how modified nucleosides function in biological systems and their potential applications in therapeutic contexts .
The mechanism of action for N2-Isobutyryl-2'-O-methyl-guanosine primarily revolves around its role as an activator in DNA synthesis. Upon incorporation into nucleic acid sequences, it can influence:
Data suggest that such modifications can lead to increased stability against nucleases, providing advantages in therapeutic applications .
N2-Isobutyryl-2'-O-methyl-guanosine exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and its application in biological experiments .
N2-Isobutyryl-2'-O-methyl-guanosine has several important applications in scientific research:
The development of 2′-O-methyl (2′-OMe) modifications marked a breakthrough in nucleic acid therapeutics by addressing key limitations of natural RNA, particularly nuclease susceptibility and poor pharmacokinetic properties. Early research demonstrated that substituting the 2′-hydroxyl group of ribose with a methyl group conferred exceptional resistance to ribonucleases while maintaining the RNA-like A-helix conformation essential for hybridization with target sequences [1] [4]. This modification emerged as a critical strategy for enhancing the stability and bioavailability of oligonucleotide-based drugs.
N2-Isobutyryl-2′-O-methylguanosine (abbreviated N2-iBu-2′-OMe-G; CAS 63264-29-9) became a cornerstone monomer in this landscape due to its dual protective features: The 2′-O-methyl group stabilizes the sugar-phosphate backbone, while the N2-isobutyryl moiety prevents side reactions during solid-phase oligonucleotide synthesis by masking the exocyclic amine of guanine [1] [9]. This combination proved vital for synthesizing high-fidelity antisense oligonucleotides (ASOs) and siRNAs. By the early 2000s, 2′-OMe-modified oligonucleotides incorporating this building block showed >10-fold increased plasma half-life compared to unmodified RNA, enabling robust in vivo gene silencing activity [4].
Table 1: Impact of 2′-O-Methyl Modifications on Oligonucleotide Properties
Property | Unmodified RNA | 2′-O-Methyl-Modified RNA |
---|---|---|
Nuclease Resistance | Low (Rapid degradation in serum) | High (Half-life >24 hours) [1] |
Hybridization Affinity (Tm vs. RNA) | Baseline | Increased by +1–2°C per modification [4] |
In Vivo Stability | Minutes to hours | >48 hours [1] |
Therapeutic Applications | Limited by instability | Antiviral agents, splice-switching oligos [1] [4] |
Guanosine’s inherent reactivity—particularly the acidic N1 proton (pKa ~9.4) and nucleophilic exocyclic N2 amine—posed significant synthetic challenges for selective 2′-O-methylation. Early approaches used hazardous reagents like diazomethane, which risked uncontrolled O6/N1 alkylation [5] [10]. A transformative advancement came with the implementation of orthogonal protecting groups:
The optimized four-step synthesis from guanosine—featuring DTBS/TSE installation, 2′-O-methylation, N2-isobutyrylation, and final deprotection—achieved a 25% overall yield with minimal chromatography [5]. This process scalability enabled industrial production of the monomer for therapeutic applications.
Table 2: Key Protecting Groups in N2-Isobutyryl-2′-O-methylguanosine Synthesis
Protecting Group | Position Protected | Function | Removal Conditions |
---|---|---|---|
Di-tert-butylsilanediyl (DTBS) | 3′,5′-OH | Forms cyclic protection; directs 2′-O-alkylation | TBAF in THF [5] |
Trimethylsilylethyl (TSE) | O6 carbonyl | Prevents N1/O6 alkylation | 1M TBAF or HF-pyridine [5] |
Isobutyryl | N2 amine | Blocks nucleophilic side reactions | Concentrated NH₄OH/EtOH (55°C, 12h) [7] |
N2-Isobutyryl-2′-O-methylguanosine became a pivotal building block in second-generation antisense oligonucleotides (ASOs), notably in the synthesis of gapmer architectures. These chimeric ASOs feature 2′-OMe-modified "wings" (containing the modified guanosine) flanking a central DNA "gap" region. This design leverages the high nuclease resistance of 2′-OMe segments while allowing the DNA gap to recruit RNase H for target mRNA cleavage [1] [7].
The monomer’s impact is exemplified in the synthesis of 2′-O-methoxyethyl (MOE)-modified ASOs, where it served as a precursor for the phosphoramidite derivative 5'-O-DMT-N2-isobutyryl-2'-O-methoxyethylguanosine 3'-CE phosphoramidite (CAS 251647-55-9) [7]. ASOs incorporating this monomer demonstrated:
Furthermore, the isobutyryl protection critically minimized side reactions during automated synthesis, reducing deletion sequences and improving crude yield of full-length oligonucleotides to >85% [5] [7]. This reliability cemented its role in manufacturing FDA-approved therapeutics like Nusinersen (Spinraza™), where 2′-OMe modifications constitute >50% of the oligonucleotide sequence.
Table 3: Evolution of Antisense Oligonucleotide Generations Using 2′-O-Methylguanosine Derivatives
Generation | Chemistry | Role of N2-iBu-2′-OMe-G | Clinical Impact |
---|---|---|---|
First | Phosphorothioate DNA | Not used | Limited by toxicity and low efficacy |
Second | Gapmers (2′-OMe/DNA) | Core wing monomer; RNase H-independent silencing | FDA approvals (e.g., Mipomersen) [1] |
Third | Fully modified 2′-OMe or MOE | Enables siRNA-like activity via RISC recruitment | Investigational splice-switching drugs [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7